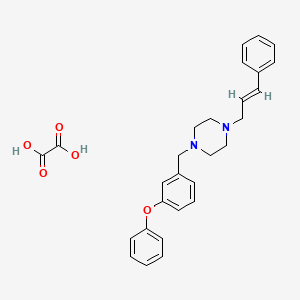![molecular formula C21H29N3O2 B5500275 9-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5500275.png)
9-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-3-oxa-9-azaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of spiro compounds, including 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, often employs the Prins cascade cyclization method. This process allows for the efficient coupling of aldehydes with N-substituted compounds to produce spiromorpholinotetrahydropyran derivatives through Prins bicyclization, highlighting the synthetic accessibility of complex spiro frameworks (Reddy et al., 2014).
Molecular Structure Analysis
Crystal structure analysis provides detailed information on the molecular geometry of spiro compounds. For instance, the study of 5,6-dimethyl-1H-benzo[d]imidazol-3-ium 3-((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl) -2,4-dioxo-1,5-dioxaspiro[5.5]undecane hydrate (DBH) reveals a triclinic, P-1 space group arrangement, showcasing the intricate hydrogen bonding and the spatial arrangement of spiro compounds (Zeng, Wang, & Zhang, 2021).
Chemical Reactions and Properties
Spiro compounds exhibit diverse reactivity patterns that are pivotal in synthetic organic chemistry. The reagent 3-azaspiro[5,5]undecan-2,4-dioxo-3-yl diphenyl phosphate (ASUD-diphenyl phosphate), for example, has been utilized in the synthesis of N-protected amino acid-ASUD esters, demonstrating the utility of spiro frameworks in the preparation of complex molecules (Rao et al., 2016).
Physical Properties Analysis
The physical properties of spiro compounds are significantly influenced by their molecular structure. Crystallographic studies, such as those conducted on (3S*,4S*,5S*,6S*)-3,4-epoxy-1,7-dioxaspiro[5.5]undecan-5-ol, reveal detailed insights into the conformational preferences and intermolecular interactions that dictate the physical characteristics of these molecules (Brimble, Johnston, Hambley, & Turner, 1997).
Aplicaciones Científicas De Investigación
Antihypertensive Applications
Compounds similar to 9-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-3-oxa-9-azaspiro[5.5]undecane, such as 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, have been explored for their antihypertensive effects. These compounds have demonstrated significant activity in lowering blood pressure, predominantly through peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).
Pharmacokinetics and Drug Release
Research on the pharmacokinetics of related spiro compounds, specifically focusing on their salt forms, has been conducted to understand their release characteristics in different media. This research aims to develop slow-release formulations of these compounds for better therapeutic efficacy (Benjamin & Lin, 1985).
Chiral Separation and Configuration
Spiro compounds have been studied for their chiral properties, which are important in pharmaceutical applications. Chiral separation and determination of configuration of such compounds are critical for their use as active pharmaceutical ingredients or as catalysts in synthesizing active enantiomers (Liang et al., 2008).
Novel Synthesis Techniques
Innovative synthesis methods for 1,9-dioxa-4-azaspiro[5.5]undecane derivatives have been developed, showcasing the versatility and potential for customization in pharmaceutical applications (Reddy et al., 2014).
Mecanismo De Acción
Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action. If it’s intended to be a drug or a biologically active compound, its mechanism of action would depend on its specific interactions with biological molecules .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
9-[[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]methyl]-3-oxa-9-azaspiro[5.5]undecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-25-20-4-3-18(15-19(20)17-24-10-2-9-22-24)16-23-11-5-21(6-12-23)7-13-26-14-8-21/h2-4,9-10,15H,5-8,11-14,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXRXAKPNKZSHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC3(CC2)CCOCC3)CN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2-furoylamino)-3-phenylacryloyl]leucine](/img/structure/B5500198.png)
![1'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5500212.png)
![5-[2-(2-naphthylsulfonyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5500225.png)

![5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-imidazolidinedione](/img/structure/B5500244.png)
![N-[3-(1H-tetrazol-5-yl)phenyl]propanamide](/img/structure/B5500248.png)

![N-[(5-chloro-2-methoxyphenyl)sulfonyl]alanine](/img/structure/B5500260.png)
![7-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5500268.png)
![3-[(2-fluorobenzyl)thio]-6-[2-(2-furyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5500288.png)
![1-{[1-(4-fluorobenzyl)-4-piperidinyl]carbonyl}-4-(3-phenyl-2-propen-1-yl)piperazine oxalate](/img/structure/B5500296.png)
![1-[(3-phenyl-2-quinoxalinyl)amino]-2-propanol](/img/structure/B5500298.png)
![2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B5500306.png)